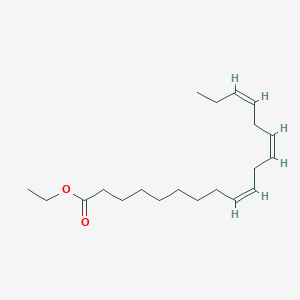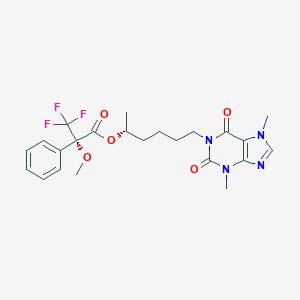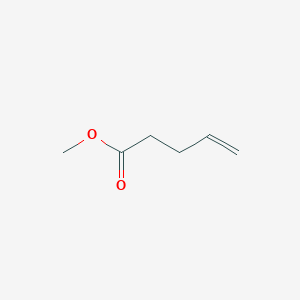
Linoleato de etilo
Descripción general
Descripción
Ethyl linolenate (EL) is a naturally occurring fatty acid that has been used in scientific research for a variety of applications. It is an unsaturated fatty acid, meaning it has double bonds in its structure. EL is a component of many plant oils, including flaxseed, perilla, and walnut oils. It is also found in animal fats and milk, as well as in some marine organisms. EL has been studied for its potential use in a variety of therapeutic applications, including cancer, inflammation, and cardiovascular disease.
Aplicaciones Científicas De Investigación
Molécula de referencia en la investigación
El linoleato de etilo se puede usar como una molécula de referencia en los sistemas desarrollados para medir los ésteres de ácidos grasos derivados de tejidos, membranas y lípidos . Esto es particularmente útil en los estudios asociados con el abuso del alcohol .
Agente blanqueador de la piel
Se está llevando a cabo una investigación sobre el this compound como un posible agente blanqueador de la piel . Se cree que tiene actividad anti-melanogénesis, lo que podría hacerlo útil en la industria cosmética .
Estudios sobre el abuso del alcohol
Debido a su presencia en tejidos y membranas, especialmente los asociados con el abuso del alcohol, el this compound se usa a menudo en estudios sobre el abuso del alcohol . Ayuda a los investigadores a comprender el impacto del alcohol en el cuerpo a nivel celular .
Industria alimentaria y de bebidas
En la industria alimentaria y de bebidas, el this compound es significativo. Por ejemplo, está involucrado en el proceso de eliminación de ésteres de ácidos grasos superiores de los licores de arroz taiwaneses mediante nanofiltración . Este proceso reduce significativamente las cantidades de ésteres de ácidos grasos superiores en el licor de arroz, mejorando su calidad .
Estudios de daño orgánico
El this compound también se utiliza en estudios relacionados con el daño orgánico. Se cree que los ésteres de ácidos grasos etílicos, incluido el this compound, podrían ser mediadores del daño orgánico inducido por el etanol .
Acciones bioquímicas y fisiológicas
El this compound ha sido estudiado por sus acciones bioquímicas y fisiológicas. Se utiliza en áreas de investigación que incluyen ciencias de la vida, ciencia de los materiales, síntesis química, cromatografía, análisis y muchas otras
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "Ethyl linolenate can be synthesized through esterification of linolenic acid with ethanol in the presence of a catalyst.", "Starting Materials": [ "Linolenic acid", "Ethanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add linolenic acid and ethanol to a round-bottom flask", "Add a catalytic amount of sulfuric acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and separate the organic layer", "Wash the organic layer with water to remove any remaining acid", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and collect the ethyl linolenate product" ] } | |
Número CAS |
1191-41-9 |
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+ |
Clave InChI |
JYYFMIOPGOFNPK-XSHSMGBESA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
Apariencia |
Assay:≥98%A solution in ethanol |
Punto de ebullición |
424 °F at 15 mmHg (NTP, 1992) |
Densidad |
0.8919 at 77 °F (NTP, 1992) - Less dense than water; will float |
Punto de inflamación |
greater than 235 °F (NTP, 1992) |
Otros números CAS |
1191-41-9 |
Descripción física |
Ethyl linolenate is a clear colorless liquid. (NTP, 1992) |
Sinónimos |
(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester; Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate; Ethyl cis,cis,cis-9,12,15-Octadecatrienoate; Ethyl Linolenate; Ethyl Linolenoate; Ethyl α-Linolenate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















